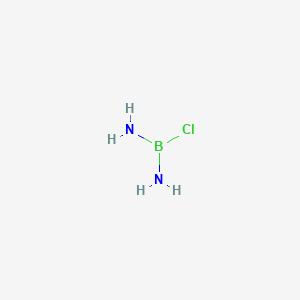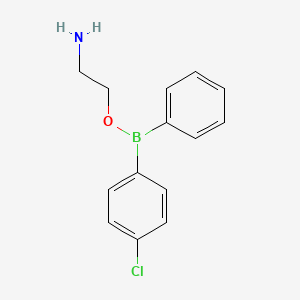
2-Aminoethyl (4-chlorophenyl)phenylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoethyl (4-chlorophenyl)phenylborinate is an organoboron compound that features a boron atom bonded to a phenyl group, a 4-chlorophenyl group, and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl (4-chlorophenyl)phenylborinate typically involves the reaction of 4-chlorophenylboronic acid with phenylboronic acid in the presence of a suitable base and a coupling agent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 80°C
Coupling Agent: Palladium catalyst, such as palladium acetate or palladium chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include:
Purification: Crystallization or chromatography to isolate the desired product
Quality Control: Analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl (4-chlorophenyl)phenylborinate can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acid derivatives
Reduction: Formation of borane complexes
Substitution: Replacement of the aminoethyl group with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous solution
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide
Major Products
Oxidation: 4-Chlorophenylboronic acid and phenylboronic acid derivatives
Reduction: Borane complexes with varying degrees of hydrogenation
Substitution: Halogenated derivatives of the original compound
Scientific Research Applications
2-Aminoethyl (4-chlorophenyl)phenylborinate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds
Biology: Potential use in the development of boron-containing drugs for neutron capture therapy
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of 2-Aminoethyl (4-chlorophenyl)phenylborinate involves its ability to participate in transmetalation reactions, where the boron atom transfers its organic groups to a metal catalyst, such as palladium. This process is crucial in Suzuki–Miyaura coupling reactions, where the compound acts as a nucleophile, donating its organic groups to form new carbon-carbon bonds. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the transmetalation process
Organic Substrates: Accept the organic groups from the boron atom to form new bonds
Comparison with Similar Compounds
2-Aminoethyl (4-chlorophenyl)phenylborinate can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the aminoethyl and 4-chlorophenyl groups, making it less versatile in certain reactions
4-Chlorophenylboronic Acid: Similar structure but without the aminoethyl group, limiting its applications in complex synthesis
2-Aminoethyl Diphenylborinate: Contains two phenyl groups instead of a 4-chlorophenyl group, offering different reactivity and applications
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and beyond.
Properties
CAS No. |
85724-97-6 |
|---|---|
Molecular Formula |
C14H15BClNO |
Molecular Weight |
259.54 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)-phenylboranyl]oxyethanamine |
InChI |
InChI=1S/C14H15BClNO/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9H,10-11,17H2 |
InChI Key |
IDNUFQOUQABULP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
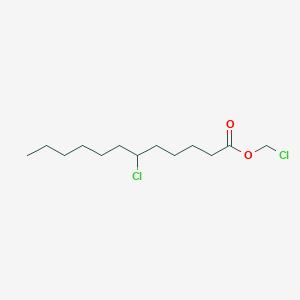

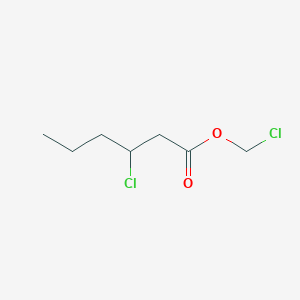

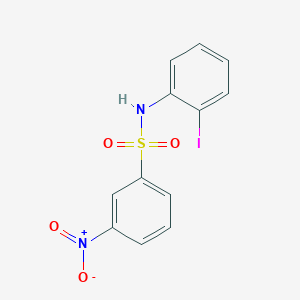
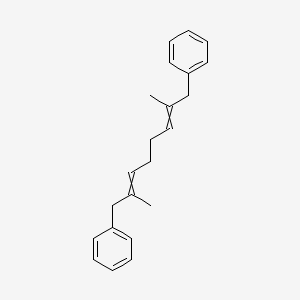
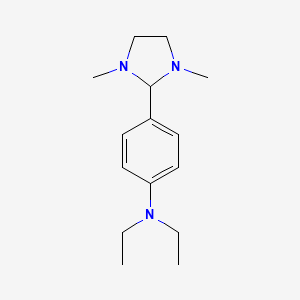
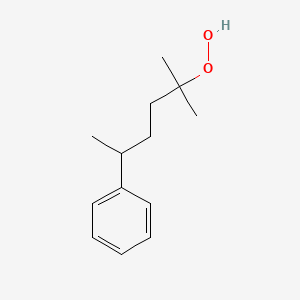

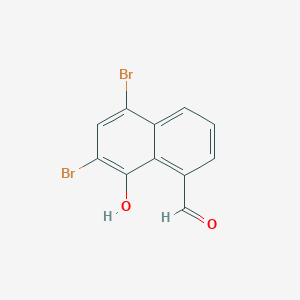

![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
